molecular formula C24H23ClN4O3 B14983935 7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14983935
M. Wt: 450.9 g/mol
InChI Key: NLKRIJXIVUTFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a 3-chlorophenyl group at position 7, a methyl group at position 4, and a 2-furoyl-substituted piperazine moiety at position 2. The compound’s structure integrates a dihydroquinazolinone core, which is associated with diverse pharmacological activities, including antimicrobial and anticancer properties.

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23ClN4O3/c1-15-22-19(13-17(14-20(22)30)16-4-2-5-18(25)12-16)27-24(26-15)29-9-7-28(8-10-29)23(31)21-6-3-11-32-21/h2-6,11-12,17H,7-10,13-14H2,1H3

InChI Key

NLKRIJXIVUTFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group, the furoyl-piperazine moiety, and the methyl group. Common reagents and conditions include:

    Starting Materials: 3-chloroaniline, 2-furoyl chloride, piperazine, and methylating agents.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs with Piperazine Modifications

Compounds sharing the quinazolinone core but differing in piperazine substituents are critical for understanding structure-activity relationships:

Compound Piperazine Acyl Group Key Substituents Molecular Weight Yield (%) Reference
Target Compound 2-Furoyl 3-Chlorophenyl, 4-Methyl 406.44 N/A
ND-7 Acetyl 3-Chlorophenyl, Ethyl - 38
ND-8 Phenylacetyl 3-Chlorophenyl, Ethyl - 58
CD-7 Acetyl 3-Chlorophenyl, Cyclopropyl - -
STK871210 2-Furoyl Furan-2-yl, 4-Methyl 406.44 N/A

Key Observations :

  • Substitution at position 4 (methyl vs.
  • ND-8’s higher yield (58%) vs. ND-7 (38%) suggests phenylacetyl groups may stabilize intermediates during synthesis .

Substituent Effects on the Aromatic Ring

Variations in the phenyl ring substituents modulate electronic and hydrophobic properties:

Compound Aromatic Substituent NMR Shifts (¹H/¹³C) Biological Implications Reference
Target Compound 3-Chlorophenyl Not reported Enhanced electrophilicity
D8 3-Chlorophenyl δ 7.50 (Ar-H), δ 146.1 (C) Improved target affinity
Y020-0808 2-Hydroxyphenyl δ 4.99 (logP) Increased hydrophilicity
BH53943 2-Methoxyphenyl δ 8.94 (H-2 quinazolinone) Electron-donating effects

Key Observations :

  • 2-Hydroxyphenyl (Y020-0808) lowers logP (4.99 vs. ~5.5 for chloro derivatives), suggesting improved solubility .

Physicochemical and Spectral Properties

Comparative data on logP, NMR shifts, and synthetic yields highlight key trends:

Compound logP ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Target Compound ~4.98* Not reported Not reported
ND-7 - 7.28–7.47 (Ar-H) 167.1 (C=O)
CD-7 - 8.76 (quinoline H) 177.1 (C=O)
Y020-0808 4.99 4.99 (hydroxyphenyl) 55.67 (polar surface area)

*Estimated based on structural similarity to Y020-0808 .

Key Observations :

  • The target compound’s logP (~4.98) suggests moderate lipophilicity, balancing membrane permeability and solubility .
  • Quinazolinone carbonyl signals (δ 167–177 ppm in ¹³C-NMR) are consistent across analogs, confirming core stability .

Research Implications

  • Synthetic Optimization: The low yield of ND-7 (38%) vs. ND-8 (58%) highlights the need for optimizing acylating agents in quinazolinone synthesis .
  • Activity Prediction : The 2-furoyl group’s electron-rich furan ring may enhance interactions with aromatic residues in enzymatic targets compared to acetyl or pyridinyl groups .
  • Solubility Challenges : High logP values (~5) in chloro-substituted derivatives suggest formulation strategies to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.